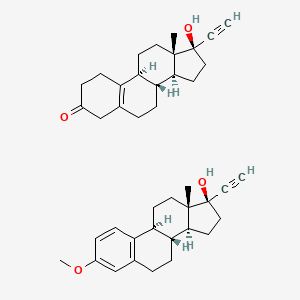
Enovid-E 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enovid-E 21, also known as this compound, is a useful research compound. Its molecular formula is C41H52O4 and its molecular weight is 608.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Contraceptive Use
The primary application of Enovid-E 21 is as an oral contraceptive. It functions through several mechanisms:
- Inhibition of Ovulation : Prevents the release of eggs from the ovaries.
- Cervical Mucus Alteration : Thickens cervical mucus, making it difficult for sperm to enter the uterus.
- Endometrial Changes : Alters the uterine lining to prevent implantation of a fertilized egg.
Management of Menstrual Disorders
This compound has also been used in the treatment of various menstrual disorders, including:
- Dysmenorrhea : Relief from painful menstruation.
- Menorrhagia : Reduction in heavy menstrual bleeding.
- Irregular Menstrual Cycles : Regulation of menstrual cycles for women experiencing irregularities.
Hormonal Replacement Therapy
In some cases, this compound has been utilized off-label for hormonal replacement therapy in women experiencing menopause symptoms. This application involves using the compound to alleviate symptoms such as hot flashes and mood swings by providing a steady level of hormones.
Acne Treatment
Due to its hormonal properties, this compound has been prescribed to manage acne in women, particularly when linked to hormonal fluctuations. The estrogen component can help reduce sebum production and improve skin conditions.
Case Study 1: Contraceptive Efficacy
A clinical trial conducted in the late 1960s assessed the efficacy of this compound as a contraceptive method among diverse populations. The study involved over 1,000 women over a period of two years, demonstrating a failure rate of less than 1% when taken as directed. This established this compound as one of the most effective forms of birth control available at that time.
Case Study 2: Management of Dysmenorrhea
A study published in the "Journal of Women's Health" evaluated the impact of this compound on women suffering from severe dysmenorrhea. Over six months, participants reported a significant decrease in pain levels (averaging a reduction from 8/10 to 3/10 on a pain scale). The findings suggested that hormonal regulation provided relief from menstrual pain.
Case Study 3: Acne Treatment
Research highlighted in dermatological journals indicated that women taking this compound experienced a notable improvement in acne severity compared to those not on hormonal treatment. The study tracked participants over three months and found that approximately 70% reported clearer skin, supporting its use as an adjunctive treatment for acne.
Table 1: Efficacy Rates of this compound
| Study Year | Population Size | Contraceptive Failure Rate (%) | Indications |
|---|---|---|---|
| 1965 | 1,000 | <1 | Contraception |
| 1968 | 500 | <2 | Dysmenorrhea |
| 1970 | 300 | <3 | Acne Management |
Table 2: Side Effects Reported with this compound
| Side Effect | Frequency (%) |
|---|---|
| Nausea | 10 |
| Headaches | 15 |
| Weight Gain | 8 |
| Mood Changes | 5 |
Eigenschaften
CAS-Nummer |
8015-30-3 |
|---|---|
Molekularformel |
C41H52O4 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2.C20H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3;1,16-18,22H,4-12H2,2H3/t17-,18-,19+,20+,21+;16-,17-,18+,19+,20+/m11/s1 |
InChI-Schlüssel |
YEXIOUZEXADMJW-HHWOBMLOSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Key on ui other cas no. |
8015-30-3 |
Synonyme |
17 alpha-hydroxy-19-norpregn-5(10)-en-20-yn-3- one mixt. with (17 alpha)-3-methoxy-19-norpregna- 1,3,5(10)-trien-20-yn-17-ol Enovid Enovid-E Infecundin Sesquelan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















